2-(4-Hydroxypiperidin-1-yl)benzonitrile
Description
2-(4-Hydroxypiperidin-1-yl)benzonitrile (CAS: 887593-80-8) is a heterocyclic compound featuring a benzonitrile core substituted with a 4-hydroxypiperidine moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. This compound is categorized as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTMFHCRDVPCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591128 | |
| Record name | 2-(4-Hydroxypiperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-80-8 | |
| Record name | 2-(4-Hydroxypiperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)benzonitrile typically involves the reaction of 4-hydroxy-1-piperidine with benzonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Hydroxypiperidin-1-yl)benzonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-yl)benzonitrile.
Reduction: Formation of 2-(4-aminopiperidin-1-yl)benzonitrile.
Substitution: Formation of various ether or ester derivatives depending on the substituent used.
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and nitrile moiety can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related benzonitrile-piperidine derivatives and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature | Similarity Score* |
|---|---|---|---|---|---|
| 2-(4-Hydroxypiperidin-1-yl)benzonitrile | 887593-80-8 | C₁₂H₁₃N₂O | 201.25 | 4-Hydroxy group on piperidine | 0.84 |
| 2-(4-Methylpiperidin-1-yl)benzonitrile | 158115-67-4 | C₁₃H₁₆N₂ | 200.28 | 4-Methyl group on piperidine | 0.86 |
| 5-Amino-2-(piperidin-1-yl)benzonitrile | 72752-52-4 | C₁₂H₁₅N₃ | 201.27 | Amino group at benzonitrile meta-position | 0.88 |
| 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | 887593-76-2 | C₁₃H₁₆N₂O | 216.29 | Piperidine linked via methylene spacer | 0.84 |
| 4-[2-(4-Hydroxypiperidin-1-yl)acetyl]benzonitrile (IU1-248) | N/A | C₁₄H₁₅N₂O₂ | 249.28 | Acetyl bridge between piperidine and core | N/A |
*Similarity scores derived from structural fingerprint analysis .
Key Observations:
Substituent Effects: The 4-hydroxypiperidine group in the target compound introduces hydrogen-bonding capacity, unlike the nonpolar 4-methyl group in 2-(4-Methylpiperidin-1-yl)benzonitrile. This difference likely impacts solubility and target affinity .
Linker Variations :
- 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile (CAS: 887593-76-2) incorporates a methylene spacer between the piperidine and benzonitrile, increasing molecular weight and steric bulk compared to the direct linkage in the target compound .
- IU1-248 features an acetyl bridge, which may enhance metabolic stability but reduce membrane permeability due to increased hydrophilicity .
Physicochemical Properties
Biological Activity
Overview
2-(4-Hydroxypiperidin-1-yl)benzonitrile is an organic compound characterized by a piperidine ring with a hydroxyl group and a benzonitrile moiety. Its molecular formula is C12H14N2O, and it has gained attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and interaction with biological targets.
Synthesis
The synthesis of 2-(4-Hydroxypiperidin-1-yl)benzonitrile typically involves the reaction of 4-hydroxy-1-piperidine with benzonitrile. This process is usually carried out under controlled conditions using bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .
The biological activity of 2-(4-Hydroxypiperidin-1-yl)benzonitrile is primarily attributed to its structural features, which allow it to interact with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl group enables hydrogen bonding, while the nitrile moiety can participate in various interactions that influence biological pathways .
Biological Activity
Research indicates that 2-(4-Hydroxypiperidin-1-yl)benzonitrile exhibits several biological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, suggesting potential antidepressant properties.
- Antinociceptive Activity : Some derivatives have demonstrated pain-relieving effects in animal models, indicating that this compound may influence pain pathways.
- Neuroprotective Properties : The ability to protect neuronal cells from damage has been observed in related compounds, which may extend to 2-(4-Hydroxypiperidin-1-yl)benzonitrile.
Case Studies
Several studies have investigated the pharmacological effects of compounds related to 2-(4-Hydroxypiperidin-1-yl)benzonitrile. For instance:
-
Antidepressant Activity :
- A study examined a series of piperidine derivatives, revealing that modifications at the piperidine ring significantly affected their ability to inhibit serotonin reuptake, which is crucial for antidepressant activity.
-
Pain Management :
- In a controlled study on rodents, administration of similar piperidine compounds resulted in significant reductions in pain responses, suggesting that 2-(4-Hydroxypiperidin-1-yl)benzonitrile might also possess such properties.
-
Cytotoxicity :
- Research evaluating the cytotoxic effects of related compounds on cancer cell lines showed promising results, indicating potential applications in cancer therapy.
Comparative Analysis
To better understand the unique properties of 2-(4-Hydroxypiperidin-1-yl)benzonitrile, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-(4-Hydroxypiperidin-1-yl)benzonitrile | Structure | Antidepressant |
| 2-(4-Hydroxypiperidin-1-yl)methylbenzonitrile | Structure | Antinociceptive |
| 4-(4-Hydroxy-1-piperidinyl)benzonitrile | Structure | Neuroprotective |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
